molecular formula C11H8BrF2NO2 B1414383 Methyl 2-bromo-5-cyano-3-(difluoromethyl)phenylacetate CAS No. 1805131-46-7

Methyl 2-bromo-5-cyano-3-(difluoromethyl)phenylacetate

Cat. No. B1414383
CAS RN: 1805131-46-7
M. Wt: 304.09 g/mol
InChI Key: JQXWICBTQNXAKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-bromo-5-cyano-3-(difluoromethyl)phenylacetate, also known as MDBC, is a synthetic compound with potential applications in the field of medicinal chemistry. MDBC is a halogenated aromatic compound that contains both a bromine and a fluorine atom, making it a unique and interesting molecule for further exploration.

Scientific Research Applications

Methyl 2-bromo-5-cyano-3-(difluoromethyl)phenylacetate has potential applications in the field of medicinal chemistry. It has been studied for its potential use as an inhibitor of the enzyme aromatase, which is involved in the biosynthesis of estrogens. Methyl 2-bromo-5-cyano-3-(difluoromethyl)phenylacetate has also been studied for its potential use as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics. Additionally, Methyl 2-bromo-5-cyano-3-(difluoromethyl)phenylacetate has been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of certain types of cancer cells.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-5-cyano-3-(difluoromethyl)phenylacetate is not fully understood. However, it is believed that Methyl 2-bromo-5-cyano-3-(difluoromethyl)phenylacetate inhibits the enzyme aromatase by forming a covalent bond with the enzyme's active site. Additionally, it is believed that Methyl 2-bromo-5-cyano-3-(difluoromethyl)phenylacetate inhibits the enzyme cytochrome P450 by binding to its active site and preventing the enzyme from performing its normal functions.
Biochemical and Physiological Effects
The biochemical and physiological effects of Methyl 2-bromo-5-cyano-3-(difluoromethyl)phenylacetate have not been extensively studied. However, it has been shown to inhibit the growth of certain types of cancer cells in vitro. Additionally, it has been shown to inhibit the activity of the enzyme aromatase, which is involved in the biosynthesis of estrogens.

Advantages and Limitations for Lab Experiments

Methyl 2-bromo-5-cyano-3-(difluoromethyl)phenylacetate has several advantages for use in lab experiments. It is relatively easy to synthesize and is available commercially. Additionally, it is stable and can be stored for long periods of time without significant degradation. However, Methyl 2-bromo-5-cyano-3-(difluoromethyl)phenylacetate is a halogenated compound and can be toxic to humans and animals if handled improperly. Additionally, it is relatively expensive and can be difficult to obtain in large quantities.

Future Directions

Methyl 2-bromo-5-cyano-3-(difluoromethyl)phenylacetate has potential applications in the field of medicinal chemistry and further research is needed to explore these applications. Additionally, further research is needed to gain a better understanding of the biochemical and physiological effects of Methyl 2-bromo-5-cyano-3-(difluoromethyl)phenylacetate. Additionally, further research is needed to explore the potential use of Methyl 2-bromo-5-cyano-3-(difluoromethyl)phenylacetate as an inhibitor of the enzyme cytochrome P450 and its potential applications in drug metabolism. Finally, further research is needed to explore the potential use of Methyl 2-bromo-5-cyano-3-(difluoromethyl)phenylacetate as an anti-cancer agent and its potential applications in cancer therapy.

properties

IUPAC Name

methyl 2-[2-bromo-5-cyano-3-(difluoromethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrF2NO2/c1-17-9(16)4-7-2-6(5-15)3-8(10(7)12)11(13)14/h2-3,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXWICBTQNXAKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C(=CC(=C1)C#N)C(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-5-cyano-3-(difluoromethyl)phenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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